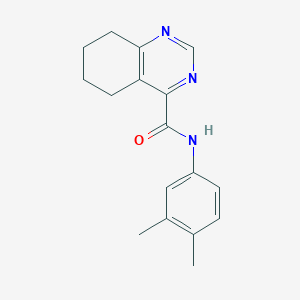
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as DMPTQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug discovery.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to protect neurons by inhibiting the activation of microglia and reducing inflammation. In cancer research, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects in the body. In neuroscience, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to protect neurons by reducing oxidative stress and inflammation. In cancer research, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting cell proliferation. N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for use in lab experiments, including its ability to target multiple molecular targets and its potential applications in various areas of research. However, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also has some limitations, including its relatively low solubility and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. In neuroscience, further studies are needed to fully understand the mechanism of action of N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential applications in the treatment of neurodegenerative disorders. In cancer research, further studies are needed to determine the efficacy of N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide as an anticancer agent and its potential use in combination with other cancer treatments. N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also has potential applications in drug discovery, and further studies are needed to determine its activity against various drug targets.
Méthodes De Synthèse
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with ethyl acetoacetate, followed by cyclization and amidation. Another method involves the reaction of 3,4-dimethylaniline with 2-cyanobenzaldehyde, followed by reduction and amidation.
Applications De Recherche Scientifique
N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential applications in various areas of scientific research. In neuroscience, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. In cancer research, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been studied for its potential use in drug discovery, as it has been shown to have activity against various drug targets.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-7-8-13(9-12(11)2)20-17(21)16-14-5-3-4-6-15(14)18-10-19-16/h7-10H,3-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAABFTXKDADNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

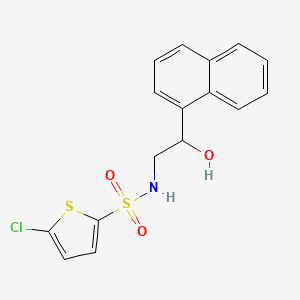
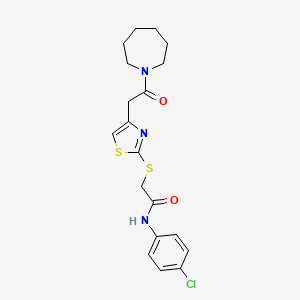
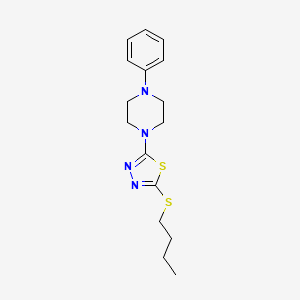
![8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753358.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2753359.png)


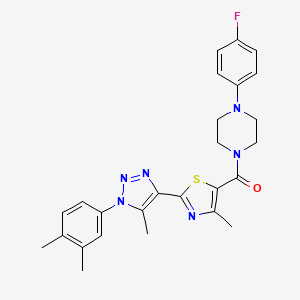
![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)
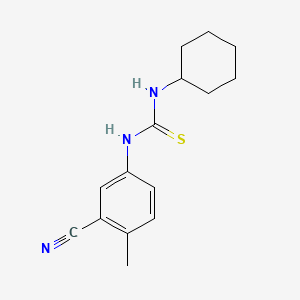
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)
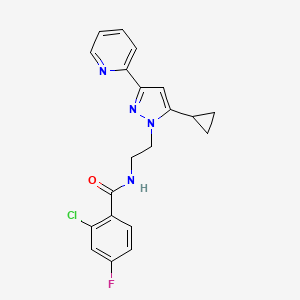
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2753374.png)
